molecular formula C8H13N3O2 B13883176 5-Amino-2-(1H-imidazol-4-yl)-pentanoic acid

5-Amino-2-(1H-imidazol-4-yl)-pentanoic acid

Cat. No.: B13883176
M. Wt: 183.21 g/mol
InChI Key: BSUQXFIQHAIGHA-UHFFFAOYSA-N
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Description

5-amino-2-(1H-imidazol-5-yl)pentanoic acid is a compound that features both an amino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(1H-imidazol-5-yl)pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens . The reactions typically occur under controlled conditions such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions include imidazolone derivatives, amines, and substituted imidazoles .

Scientific Research Applications

5-amino-2-(1H-imidazol-5-yl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-(1H-imidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-2-(1H-imidazol-5-yl)pentanoic acid

InChI

InChI=1S/C8H13N3O2/c9-3-1-2-6(8(12)13)7-4-10-5-11-7/h4-6H,1-3,9H2,(H,10,11)(H,12,13)

InChI Key

BSUQXFIQHAIGHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(CCCN)C(=O)O

Origin of Product

United States

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